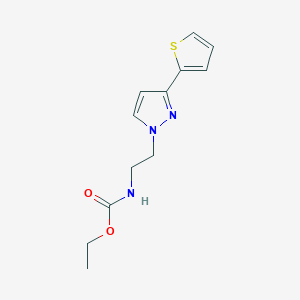

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Wissenschaftliche Forschungsanwendungen

1. Selective 5-HT7 Receptor Ligands Design

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy for designing selective 5-HT7 receptor ligands. This approach is applied in the treatment of complex diseases, and specific compounds have shown antidepressant-like and pro-cognitive properties in vivo tests (Canale et al., 2016).

2. Anti-Acetylcholinesterase Activity

Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity. Alterations in the benzamide nitrogen atom significantly enhance this activity, demonstrating the importance of the basic quality of the nitrogen atom in piperidine for increased activity (Sugimoto et al., 1990).

3. Synthesis of Piperidine Derivatives

Piperidine-4-carboxylic acid and related compounds serve as starting materials for synthesizing various piperidine derivatives, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).

4. Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone scaffolds and piperidine rings, key elements in medicinal chemistry, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. This includes studies on the structure-activity relationship of these compounds (Karaman et al., 2016).

5. Cytotoxic and Anticancer Agents

1-Aryl-5-diethylamino-1-penten-3-one hydrochlorides and related compounds have been synthesized and shown significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential as novel classes of cytotoxic agents (Dimmock et al., 1998).

6. Synthesis and Antimicrobial Activities

The synthesis of compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been explored, demonstrating moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

7. Antibacterial Potentials of Piperidine Derivatives

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds are moderate inhibitors with a particular activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Eigenschaften

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)

![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)